5-Aminoindazole hydrochloride

Overview

Description

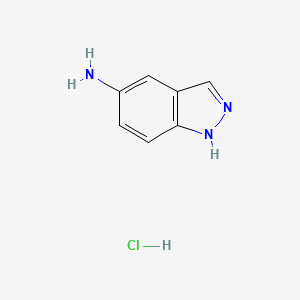

5-Aminoindazole hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoindazole hydrochloride typically involves the reduction of 5-nitroindazole. The process begins with the nitration of indazole to form 5-nitroindazole, which is then reduced using hydrogen gas in the presence of a palladium on carbon catalyst to yield 5-Aminoindazole. The final step involves the reaction of 5-Aminoindazole with hydrochloric acid to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoindazole hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted indazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Halogenating agents and alkylating agents are frequently employed.

Major Products Formed:

Oxidation: 5-Nitroindazole

Reduction: Various amine derivatives

Substitution: Substituted indazole derivatives

Scientific Research Applications

5-Aminoindazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Aminoindazole hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

- 5-Aminoindole

- 6-Aminoindole

- 5-Nitroindazole

- 6-Aminobenzothiazole

Comparison: 5-Aminoindazole hydrochloride is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to 5-Aminoindole, it has a different electronic distribution, affecting its reactivity and interaction with biological targets. Similarly, its properties differ from those of 6-Aminoindole and 5-Nitroindazole due to variations in the position and nature of substituents on the indazole ring .

Biological Activity

5-Aminoindazole hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : 173.61 g/mol

- CAS Number : 19335-11-6

This compound is a derivative of indazole, characterized by the presence of an amino group at the 5-position of the indazole ring. This structural feature is critical for its biological activity.

Anti-Inflammatory Activity

Research has demonstrated that 5-aminoindazole exhibits potent anti-inflammatory effects. A study highlighted its ability to inhibit cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two critical mediators in inflammatory processes. The results showed:

- COX-2 Inhibition :

- TNF-α Inhibition :

Antioxidant Activity

The compound also demonstrates antioxidant properties by inhibiting lipid peroxidation and DPPH activity. In various concentrations:

| Concentration (μg/ml) | Lipid Peroxidation Inhibition (%) | DPPH Inhibition (%) |

|---|---|---|

| 1 | 16.53 | 51.21 |

| 200 | 81.25 | 57.21 |

These findings suggest that 5-aminoindazole can mitigate oxidative stress, which is linked to numerous diseases .

Cancer Treatment

5-Aminoindazole has been investigated for its potential in cancer therapy, particularly as an inhibitor of various kinases involved in cell proliferation. It has shown promise in:

- Inhibiting Cyclin-dependent Kinases (CDKs) :

Neurological Disorders

The compound's ability to modulate kinase activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where tau protein phosphorylation plays a crucial role .

Case Studies and Research Findings

-

In Vivo Studies :

- A study assessed the anti-inflammatory effects of 5-aminoindazole in animal models, demonstrating significant inhibition of paw edema comparable to diclofenac .

- The compound was administered at doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg, with observed inflammation inhibition rates reaching up to 83% at the highest dose after five hours.

- In Vitro Studies :

- Kinase Profiling :

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Aminoindazole hydrochloride in laboratory settings?

- Methodological Answer :

- Skin/Body Protection : Use nitrile or neoprene gloves inspected prior to use. Employ full-body chemical-resistant suits (e.g., Tyvek) based on exposure risk .

- Respiratory Protection : Use fume hoods or N95 masks if aerosolization is possible.

- Documentation : Follow institutional SOPs, including training records and emergency procedures, as per guidelines for similar hydrochlorides .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reagents : Use oxidizing agents (e.g., H₂O₂) or nucleophiles under controlled pH (6–8) and temperature (20–40°C) to minimize side reactions .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography for high-purity yields, as validated for structurally related imidazole derivatives .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to verify aromatic protons and amine groups. Compare with PubChem data for analogous hydrochlorides .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., theoretical MW: ~169.6 g/mol) .

- Elemental Analysis : Validate C, H, N, S, and Cl content against theoretical values .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, chloro) on the indazole ring affect the compound’s reactivity in medicinal chemistry?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to assess electronic effects of substituents on nucleophilic/electrophilic sites .

- Experimental Validation : Synthesize derivatives (e.g., 4-Chloro-5-aminoindazole) and compare reaction kinetics in cross-coupling reactions .

- Table : Substituent Effects on Reactivity (Hypothetical Data)

| Substituent | Position | Reaction Rate (k, s⁻¹) |

|---|---|---|

| -CH₃ | 3 | 0.45 |

| -Cl | 4 | 0.78 |

| -NH₂ | 5 | 0.12 |

Q. What strategies resolve contradictions between computational predictions and experimental data in pharmacological studies of 5-Aminoindazole derivatives?

- Methodological Answer :

- Data Cross-Validation : Use multiple docking software (e.g., AutoDock, Schrödinger) to assess binding affinity consistency .

- In Vitro/In Vivo Correlation : Test predicted active derivatives (e.g., antimicrobial candidates) against standard cell lines (e.g., HEK293) .

- Literature Benchmarking : Compare results with structurally similar compounds (e.g., 5-Amino-3-methylisothiazole hydrochloride) to identify outliers .

Q. How can researchers mitigate variability in bioactivity data across batches of this compound?

- Methodological Answer :

- Batch Analysis : Implement HPLC-UV (>98% purity threshold) and LC-MS to detect impurities (e.g., unreacted intermediates) .

- Stability Studies : Store samples at -20°C in desiccators to prevent hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points (e.g., 300°C vs. unpublished lower values)?

- Methodological Answer :

- Calibration : Use DSC with certified reference standards (e.g., indium) to verify equipment accuracy .

- Sample Preparation : Ensure anhydrous conditions, as residual solvents (e.g., H₂O) depress melting points.

Application-Focused Questions

Q. What role does this compound play in synthesizing kinase inhibitors?

- Methodological Answer :

Properties

IUPAC Name |

1H-indazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h1-4H,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDNJTBILGPMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214533 | |

| Record name | 5-Aminoindazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64309-76-8 | |

| Record name | 5-Aminoindazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064309768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoindazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoindazole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K4Q5N9XYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.